N~1~-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine
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Overview
Description
N1-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a complex organic compound that features a furan ring substituted with a 3-chlorophenyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the furan ring with a 3-chlorophenyl group, often using a Friedel-Crafts alkylation reaction.
Formation of the Tetrazole Ring: The tetrazole ring is typically formed through the cyclization of an azide with a nitrile under thermal or catalytic conditions.
Coupling of the Furan and Tetrazole Rings: The final step involves coupling the furan and tetrazole rings through a suitable linker, such as a methylene group, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N1-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N1-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N1-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- N1-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE
- N1-{[5-(3-BROMOPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Uniqueness
N1-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for specific applications.
Properties
Molecular Formula |
C12H11ClN6O |
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Molecular Weight |
290.71 g/mol |
IUPAC Name |
1-N-[[5-(3-chlorophenyl)furan-2-yl]methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C12H11ClN6O/c13-9-3-1-2-8(6-9)11-5-4-10(20-11)7-15-19-12(14)16-17-18-19/h1-6,15H,7H2,(H2,14,16,18) |
InChI Key |
ZZIIKTBTZFQPRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNN3C(=NN=N3)N |
Origin of Product |
United States |
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